molecular formula C20H19FO6 B13437200 (2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranose 3,5-Dibenzoate

(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranose 3,5-Dibenzoate

Cat. No.: B13437200
M. Wt: 374.4 g/mol
InChI Key: KIGQNEVACHEDCP-GGYOGLCLSA-N
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Description

(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranose 3,5-dibenzoate is a fluorinated carbohydrate derivative with a pentofuranose backbone modified at the 2-position with a fluorine atom and a methyl group. The 3- and 5-hydroxyl groups are esterified with benzoate moieties, enhancing lipophilicity and stability. Its molecular formula is C₂₀H₁₇FO₆ (molecular weight: 372.34 g/mol), and it is structurally characterized by an alpha-D-erythro configuration . This compound is a key intermediate in synthesizing β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methyl-3',5'-cyclic phosphate nucleotide prodrugs for treating hepatitis C virus (HCV) infections . Its stereochemistry and fluorine substitution are critical for antiviral activity, as fluorine improves metabolic stability and binding affinity to viral polymerases .

Properties

Molecular Formula

C20H19FO6

Molecular Weight

374.4 g/mol

IUPAC Name

[(2R,5S)-3-benzoyloxy-4-fluoro-5-hydroxy-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C20H19FO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16,19,24H,12H2,1H3/t15-,16?,19+,20?/m1/s1

InChI Key

KIGQNEVACHEDCP-GGYOGLCLSA-N

Isomeric SMILES

CC1([C@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)F

Canonical SMILES

CC1(C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranose 3,5-Dibenzoate typically involves multiple steps, starting from a suitable sugar precursor. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 2-position of the sugar ring. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Methylation: Introduction of the methyl group at the 2-position, which can be done using methyl iodide in the presence of a base like sodium hydride.

    Esterification: Formation of the dibenzoate esters at the 3 and 5 positions. This step involves the reaction of the hydroxyl groups with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if they are not protected.

    Reduction: Reduction reactions can target the ester groups, converting them back to hydroxyl groups.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, although it is generally less reactive due to the strong C-F bond.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its unique reactivity due to the presence of fluorine and methyl groups.

Biology:

  • Investigated for its potential as a sugar mimic in biochemical studies.
  • Used in the study of enzyme-substrate interactions.

Medicine:

  • Explored for its potential as a drug candidate or a drug delivery agent.
  • Studied for its effects on metabolic pathways.

Industry:

  • Used in the synthesis of specialty chemicals.
  • Potential applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranose 3,5-Dibenzoate involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors due to its electronegativity and ability to form strong hydrogen bonds. The methyl group can influence the compound’s lipophilicity and membrane permeability. The dibenzoate groups can provide additional interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules, emphasizing substituents, biological activity, and applications:

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity/Applications References
(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranose 3,5-dibenzoate C₂₀H₁₇FO₆ 372.34 2-F, 2-Me, 3,5-di-OBz; alpha-D-erythro configuration HCV prodrug synthesis; antiviral activity via polymerase inhibition
D235555 (beta-D isomer) C₂₀H₁₇FO₆ 372.34 Beta-D configuration; same substituents as target Similar antiviral applications; stereochemical differences affect enzyme binding
2-Deoxy-2,2-difluoro-D-erythro-ribofuranose-3,5-dibenzoate C₁₉H₁₆F₂O₆ 390.33 2,2-diF substitution; ribofuranose backbone Potential nucleotide analog; enhanced metabolic stability due to difluoro substitution
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose C₂₆H₂₁FO₇ 464.44 Additional 1-OBz group; arabinofuranose backbone Nucleotide synthesis; altered solubility and pharmacokinetics
Multiflora-7,9(11)-diene-3α,29-diol 3,29-dibenzoate C₄₃H₅₆O₄ 636.91 Triterpene core; 3,29-dibenzoate esterification Melanogenesis inhibition (IC₅₀: 34.5–93.7 μM); cytotoxicity against HL-60 and P388 cells
7α-Methoxymultiflor-8-ene-3α,29-diol 3,29-dibenzoate C₄₄H₅₈O₅ 666.93 Methoxy group at C7; triterpene backbone Moderate melanogenesis inhibition; structural rigidity impacts bioactivity

Key Structural and Functional Insights

Stereochemical Impact: The alpha-D-erythro configuration of the target compound is essential for its role in HCV prodrugs, as beta-D isomers (e.g., D235555) exhibit reduced binding to viral enzymes .

Fluorine Substitution: Mono-fluorination (target compound) balances metabolic stability and enzymatic recognition, while difluoro analogs () may hinder binding due to steric/electronic effects . Fluorine-free analogs (e.g., triterpene dibenzoates) lack antiviral activity but show melanogenesis inhibition, highlighting substituent-dependent bioactivity .

Esterification Patterns: 3,5-Dibenzoate esters (target compound) optimize solubility for nucleoside prodrug delivery, whereas triterpene 3,29-dibenzoates (–5) enhance membrane permeability for cytotoxicity .

Therapeutic Applications: The target compound’s specificity for HCV contrasts with triterpene dibenzoates’ roles in dermatology (melanogenesis) and oncology (cytotoxicity) .

Biological Activity

(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranose 3,5-Dibenzoate is a synthetic compound classified as a modified sugar. Its structure includes a deoxy sugar backbone, characterized by the absence of an oxygen atom at the second carbon position, and a fluorine atom at this position, which enhances its biochemical properties. The dibenzoate moiety indicates that two benzoate groups are esterified to the hydroxyl groups at positions three and five, influencing both solubility and biological activity.

  • Molecular Formula : C20H19FO6
  • Molecular Weight : 374.36 g/mol
  • CAS Number : 1639301-16-8

Structure

The compound can be represented as follows:

 2R 2 Deoxy 2 fluoro 2 methyl alpha D erythro pentofuranose 3 5 Dibenzoate\text{ 2R 2 Deoxy 2 fluoro 2 methyl alpha D erythro pentofuranose 3 5 Dibenzoate}

The biological activity of (2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranose 3,5-Dibenzoate has been explored through various studies. It has shown potential as an inhibitor of CD38 NADase, an enzyme involved in nicotinamide metabolism and calcium signaling pathways. This inhibition could have implications for therapeutic strategies targeting metabolic disorders and certain cancers .

Pharmacological Predictions

Using computational tools like PASS (Prediction of Activity Spectra for Substances), researchers have predicted that this compound may exhibit various bioactivities based on its structural similarities to known bioactive compounds. These predictions suggest potential therapeutic applications in antiviral and anticancer treatments.

Comparative Biological Activity

The following table summarizes the biological activities and unique features of related compounds:

Compound NameStructure FeaturesBiological ActivityUniqueness
1. 2-Deoxy-D-riboseStandard sugar backboneEssential for nucleic acidsLacks fluorine modification
2. 5-Fluoro-deoxyuridineFluorinated pyrimidineAntiviral propertiesUsed in cancer treatment
3. D-MannoseNatural sugarAntimicrobial effectsNaturally occurring
4. FluorodeoxyglucoseFluorinated glucose analogImaging agent in PET scansPrimarily for diagnostic purposes
5. (2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranose 3,5-Dibenzoate Modified sugar with fluorinePotential inhibitor of CD38 NADaseUnique combination of structural modifications

Inhibition Studies

Recent studies have highlighted the efficacy of (2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranose 3,5-Dibenzoate as a potent inhibitor against CD38 NADase. In vitro assays demonstrated significant inhibition rates, suggesting its potential use in therapeutic applications aimed at diseases where CD38 plays a critical role .

Antiviral Applications

Similar compounds with fluorinated modifications have been successfully used as antiviral agents. For instance, beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) has shown effectiveness against hepatitis C virus (HCV) by acting as a competitive inhibitor of the HCV RNA-dependent RNA polymerase (RdRp) . This highlights the potential for (2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranose 3,5-Dibenzoate in similar antiviral strategies.

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